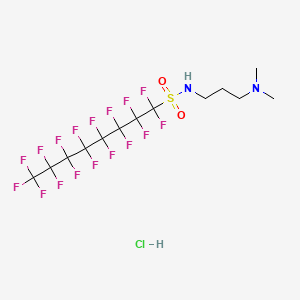
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride is a synthetic compound with the molecular formula C13H13F17N2O2S·HCl. It is known for its unique chemical structure, which includes a heptadecafluorooctane chain and a dimethylamino propyl group. This compound is often used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride typically involves the reaction of heptadecafluorooctanesulfonyl fluoride with N-(3-dimethylaminopropyl)amine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its purity and composition.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled temperature and pressure conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in studies involving cell membrane interactions due to its fluorinated chain, which can mimic lipid bilayers.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly for targeting specific tissues or cells.
Industry: The compound is used in the development of specialty coatings and materials with unique surface properties.
Mecanismo De Acción
The mechanism by which N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The fluorinated chain allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes. The dimethylamino group can interact with various receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide
- N-(3-(Dimethylamino)propyl)dodecafluoropentanesulphonamide
Uniqueness
N-(3-(Dimethylamino)propyl)heptadecafluorooctanesulphonamide monohydrochloride is unique due to its longer fluorinated chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high hydrophobicity and stability.
Propiedades
Número CAS |
67939-88-2 |
|---|---|
Fórmula molecular |
C13H13F17N2O2S.ClH C13H14ClF17N2O2S |
Peso molecular |
620.75 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C13H13F17N2O2S.ClH/c1-32(2)5-3-4-31-35(33,34)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28;/h31H,3-5H2,1-2H3;1H |
Clave InChI |
XJGIKNCQWLRHAA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


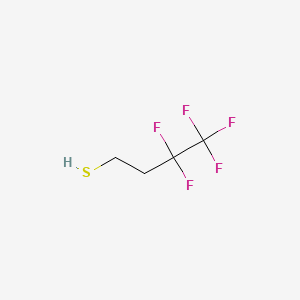
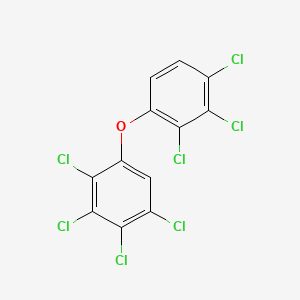
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
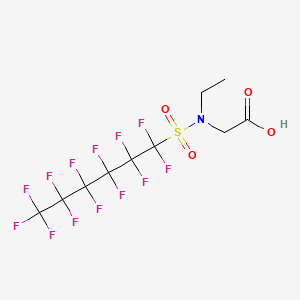
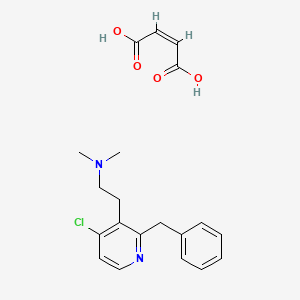
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)


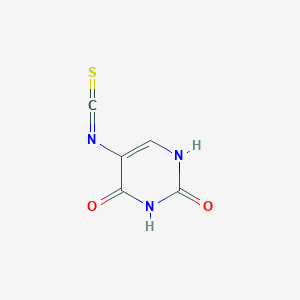
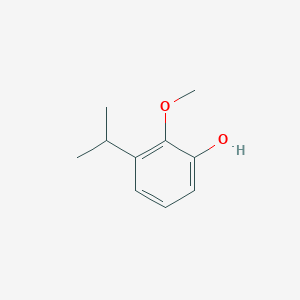
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)
